2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boronic ester group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Benzyloxy)-5-fluoro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 50°C
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the purity of the product by minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The compound can be hydrolyzed to yield the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Solvents: Ethanol, water, toluene
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling
Phenols: Formed through oxidation
Boronic Acids: Formed through hydrolysis
Scientific Research Applications
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly in cancer research.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Aryl Halides: React with the boronic ester to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 2-(Benzyloxy)-5-fluoro-3-nitrophenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
Uniqueness
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a benzyloxy group, a fluorine atom, and a nitro group on the phenyl ring, which enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions. This makes it a valuable compound for synthesizing complex organic molecules with high precision.
Properties
IUPAC Name |
2-(5-fluoro-3-nitro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO5/c1-18(2)19(3,4)27-20(26-18)15-10-14(21)11-16(22(23)24)17(15)25-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKSNFVXHJHZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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